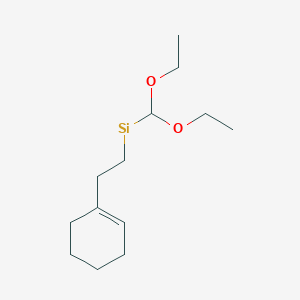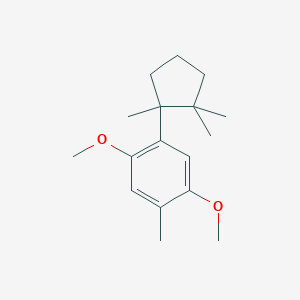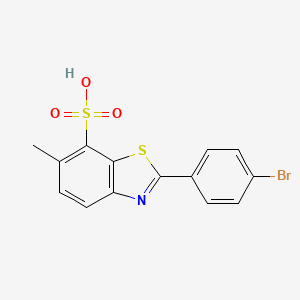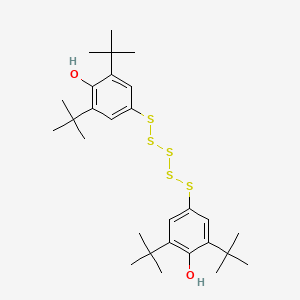![molecular formula C22H24F2N2O B14242827 2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide CAS No. 455256-67-4](/img/structure/B14242827.png)
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide involves several steps. One common method includes the reaction of 2,4-difluorophenylhydrazine with an appropriate indole precursor under specific conditions . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium hydroxide. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as aluminum trichloride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide can be compared with other indole derivatives such as:
2-(2,4-Difluorophenyl)ethanamine: Another indole derivative with similar biological activities.
Cyclometalated Ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine: These compounds exhibit unique luminescence and photocatalytic properties.
The uniqueness of this compound lies in its specific structure and the presence of the dipropylacetamide group, which may contribute to its distinct biological activities and applications .
Properties
CAS No. |
455256-67-4 |
|---|---|
Molecular Formula |
C22H24F2N2O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[2-(2,4-difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C22H24F2N2O/c1-3-11-26(12-4-2)21(27)14-18-16-7-5-6-8-20(16)25-22(18)17-10-9-15(23)13-19(17)24/h5-10,13,25H,3-4,11-12,14H2,1-2H3 |
InChI Key |
YRPHBRYTZZROHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


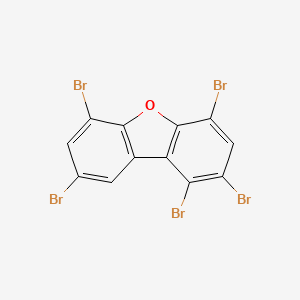


![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
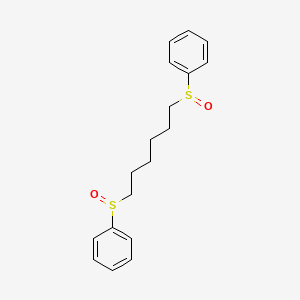
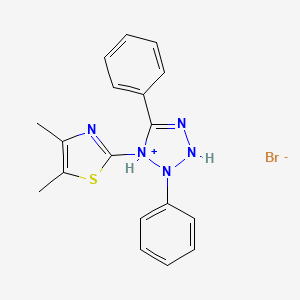
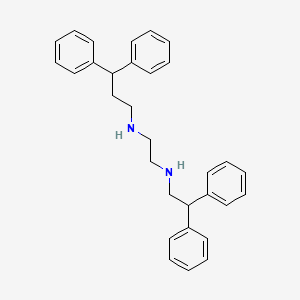


![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
